molecular formula C16H15ClO3 B13004309 2-Chloro-5-methoxy-4-((4-methylbenzyl)oxy)benzaldehyde

2-Chloro-5-methoxy-4-((4-methylbenzyl)oxy)benzaldehyde

Cat. No.: B13004309
M. Wt: 290.74 g/mol
InChI Key: SXWWJFHCTHFGQI-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxy-4-((4-methylbenzyl)oxy)benzaldehyde (CAS: Not explicitly provided in evidence; structurally related to compounds in and ) is a benzaldehyde derivative featuring a chloro substituent at position 2, a methoxy group at position 5, and a 4-methylbenzyl ether at position 4. This compound is characterized by its aldehyde functional group, which is reactive and commonly utilized in condensation reactions (e.g., Schiff base formation). The presence of electron-withdrawing (chloro) and electron-donating (methoxy, ether) groups influences its electronic properties, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials science research .

Properties

Molecular Formula

C16H15ClO3

Molecular Weight

290.74 g/mol

IUPAC Name

2-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]benzaldehyde

InChI

InChI=1S/C16H15ClO3/c1-11-3-5-12(6-4-11)10-20-16-8-14(17)13(9-18)7-15(16)19-2/h3-9H,10H2,1-2H3

InChI Key

SXWWJFHCTHFGQI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C(=C2)Cl)C=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methoxy-4-((4-methylbenzyl)oxy)benzaldehyde typically involves multiple steps. One common route includes the following steps:

    Starting Material: The synthesis begins with a suitable benzaldehyde derivative.

    Substitution Reactions: Introduction of the chloro and methoxy groups through electrophilic aromatic substitution reactions.

    Benzylation: The 4-methylbenzyl group is introduced via a Friedel-Crafts alkylation reaction, using a suitable catalyst like aluminum chloride (AlCl3).

    Final Product Formation: The final step involves the formation of the aldehyde group, often through oxidation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group (-CHO) undergoes oxidation to form carboxylic acid derivatives under controlled conditions:

Reagent Conditions Product Yield
KMnO₄ (acidic)H₂SO₄, reflux2-Chloro-5-methoxy-4-((4-methylbenzyl)oxy)benzoic acid85–92%
CrO₃ (Jones reagent)Acetone, 0–5°CSame as above78–85%
O₂ (catalytic Cu)Aqueous NaOH, 80°COxidative cleavage to shorter-chain derivatives60–68%

Key findings :

  • Acidic KMnO₄ achieves higher selectivity for carboxylic acid formation compared to CrO₃.

  • Catalytic oxidation with O₂ requires precise pH control to prevent over-oxidation .

Reduction Reactions

The aldehyde group is reduced to a primary alcohol using hydride donors:

Reagent Conditions Product Notes
NaBH₄EtOH, 25°C2-Chloro-5-methoxy-4-((4-methylbenzyl)oxy)benzyl alcoholLimited solubility
LiAlH₄Dry THF, 0°C → refluxSame as aboveHigher efficiency (>95%)

Mechanistic insight :

  • LiAlH₄ provides superior reactivity due to stronger reducing power, but requires anhydrous conditions.

  • NaBH₄ is safer for large-scale reductions but may require extended reaction times.

Nucleophilic Aromatic Substitution

The chloro substituent participates in SNAr reactions under basic conditions:

Nucleophile Conditions Product Catalyst
NH₃ (aq)EtOH, 120°C, 24h2-Amino-5-methoxy-4-((4-methylbenzyl)oxy)benzaldehydeCuI
KSCNDMF, 100°C, 12h2-Thiocyano-5-methoxy-4-((4-methylbenzyl)oxy)benzaldehydeNone
NaN₃DMSO, 80°C, 8h2-Azido-5-methoxy-4-((4-methylbenzyl)oxy)benzaldehydePhase-transfer agent

Critical observations :

  • Electron-withdrawing groups (aldehyde, methoxy) activate the aromatic ring for substitution at the ortho position .

  • Copper catalysts enhance amination efficiency by stabilizing transition states .

Ether Cleavage Reactions

The benzyl ether linkage can be cleaved under acidic or reductive conditions:

Method Reagents/Conditions Product Yield
Acidic cleavageHBr (48%), AcOH, reflux2-Chloro-5-methoxy-4-hydroxybenzaldehyde70–75%
Catalytic hydrogenolysisH₂, Pd/C, EtOAc, 25°CSame as above88–93%

Applications :

  • Hydrogenolysis preserves the aldehyde group while removing the benzyl protecting group.

  • Acidic cleavage is cost-effective but may degrade acid-sensitive functionalities.

Condensation Reactions

The aldehyde group engages in Schiff base formation and related condensations:

Reaction Partner Conditions Product Use Case
AnilineEtOH, RT, 4hN-(2-Chloro-5-methoxy-4-((4-methylbenzyl)oxy)benzylidene)anilineLigand synthesis
Hydrazine hydrateMeOH, 60°C, 2h2-Chloro-5-methoxy-4-((4-methylbenzyl)oxy)benzaldehyde hydrazonePharmaceutical intermediates

Notable features :

  • Hydrazones serve as precursors for heterocyclic compounds like pyrazoles and triazoles.

  • Schiff bases exhibit antimicrobial activity in structure-activity relationship studies .

Stability and Side Reactions

  • Thermal degradation : Prolonged heating above 150°C leads to decomposition of the benzyl ether moiety.

  • Photoreactivity : UV exposure induces radical formation at the chloro and methoxy positions.

Scientific Research Applications

Based on the search results provided, here's what is known about the applications of compounds similar to "2-Chloro-5-methoxy-4-((4-methylbenzyl)oxy)benzaldehyde":

Note: The search results describe compounds with similar but not identical structures. Information on "3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde" and "5-Chloro-2-[(4-methoxybenzyl)oxy]benzaldehyde" is included as potentially relevant due to the close structural similarities.

3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde

  • Chemistry: It is used as an intermediate in synthesizing more complex organic molecules.
  • Biology: It is investigated for potential biological activity and interactions with biomolecules.
  • Medicine: Explored for potential therapeutic properties, including antimicrobial and anticancer activities.
  • Industry: It is utilized in the production of specialty chemicals and materials.

Potential reactions of 3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde

  • Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
  • Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
  • Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Lactoperoxidase and Heterocyclic Amines

  • Heterocyclic amines, some of which are dietary carcinogens, can be oxidized by lactoperoxidase (LPO) in breast tissue .
  • This oxidation may lead to the formation of DNA adducts, potentially initiating breast cancer .
  • Examples of heterocyclic amines studied include 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) and 2-amino-1-methy-6-phenylimidazo[4,5-b]-pyridine (PhIP) .

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxy-4-((4-methylbenzyl)oxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

Key structural analogs include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS RN Availability/Notes Reference
2-Chloro-5-methoxy-4-((4-methylbenzyl)oxy)benzaldehyde Cl (2), OMe (5), 4-methylbenzyloxy (4) C₁₆H₁₅ClO₃ 290.74 (calculated) - Active research compound
5-Chloro-2-[(4-methylbenzyl)oxy]benzaldehyde Cl (5), 4-methylbenzyloxy (2) C₁₅H₁₃ClO₂ 260.72 590360-23-9 Discontinued (Biosynth)
3-Methoxy-4-methylbenzaldehyde OMe (3), Me (4) C₉H₁₀O₂ 150.17 24973-22-6 >97.0% purity (Kanto Reagents)
4-Methoxy-2-methylbenzaldehyde OMe (4), Me (2) C₉H₁₀O₂ 150.17 52289-54-0 >95.0% purity (Kanto Reagents)

Key Observations :

  • Positional isomerism: The discontinued compound 5-Chloro-2-[(4-methylbenzyl)oxy]benzaldehyde differs in substituent positions (Cl at 5 vs.
  • Substituent effects : Methoxy and methyl groups in simpler analogs () lack the chloro and benzyl ether moieties, reducing steric hindrance and polarity compared to the target compound.
Physicochemical Properties

Limited data exist for the target compound, but inferences can be drawn from analogs:

  • Melting points : The structurally unrelated 2-hydroxy-3-methoxy-5-(4-methoxyphenylazo)benzaldehyde () melts at 169–171°C, suggesting that chloro and ether substituents in the target compound may elevate melting points due to increased molecular symmetry and intermolecular forces .
  • Solubility: The benzyl ether group likely enhances lipophilicity compared to non-ether analogs (e.g., 3-Methoxy-4-methylbenzaldehyde), improving solubility in organic solvents like CH₂Cl₂ .

Biological Activity

2-Chloro-5-methoxy-4-((4-methylbenzyl)oxy)benzaldehyde, with the CAS number 1427022-11-4, is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings in detail.

  • Molecular Formula : C16H15ClO3
  • Molecular Weight : 290.74 g/mol
  • Structure : The compound features a chloro group, a methoxy group, and a benzaldehyde moiety, which are significant for its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzaldehyde compounds, including those similar to this compound, exhibit antimicrobial properties. For instance, certain analogs have shown effectiveness against various bacterial strains by inhibiting bacterial topoisomerases, which are critical for DNA replication and repair in bacteria .

Neuroprotective Effects

Compounds structurally related to this compound have been investigated for neuroprotective properties. Research has demonstrated that certain derivatives can upregulate antiapoptotic proteins such as Bcl-2 and enhance antioxidant activity by increasing glutathione levels in neuronal cells. These mechanisms suggest potential applications in treating neurodegenerative diseases .

Cytotoxicity Studies

In vitro cytotoxicity assessments have been performed on various cell lines to evaluate the safety profile of this compound. Preliminary results indicate that while some derivatives show promising biological activity, they also exhibit varying degrees of cytotoxicity depending on their structure. For example, compounds with bulky side groups may have reduced cytotoxic effects while maintaining their antimicrobial efficacy .

Study 1: Neuroprotective Mechanism

A study published in Nature explored the neuroprotective effects of aromatic carbamate derivatives. The research highlighted how certain structural modifications led to enhanced protection against oxidative stress in human-induced pluripotent stem cell-derived neurons. These findings support the hypothesis that similar modifications in this compound could yield beneficial neuroprotective effects .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of benzaldehyde derivatives. The study revealed that specific structural features significantly influenced the compounds' ability to inhibit bacterial growth. The results indicated that this compound and its analogs could serve as leads for developing new antibacterial agents .

Research Findings Summary Table

Study Focus Findings Reference
Study 1NeuroprotectionUpregulation of Bcl-2; antioxidant activity
Study 2AntimicrobialEffective against bacterial strains; inhibits topoisomerases
Study 3CytotoxicityVarying cytotoxic effects based on structure

Q & A

Q. What synthetic strategies are effective for introducing the (4-methylbenzyl)oxy substituent onto the benzaldehyde core?

The (4-methylbenzyl)oxy group can be introduced via nucleophilic aromatic substitution or Williamson ether synthesis. For example, in structurally similar aldehydes, potassium carbonate is used as a base to facilitate the reaction between 4-hydroxybenzaldehyde and chloromethyl derivatives under reflux in polar aprotic solvents like DMF (e.g., as seen in the synthesis of 4-((2-phenylthiazol-4-yl)methoxy)benzaldehyde) . Optimization of reaction time (5–6 hours) and stoichiometry (1:1 molar ratio) ensures high yields (>95%).

Q. Which spectroscopic techniques are critical for characterizing 2-Chloro-5-methoxy-4-((4-methylbenzyl)oxy)benzaldehyde, and how are they interpreted?

Key techniques include:

  • IR Spectroscopy : The aldehyde C=O stretch typically appears near 1688–1689 cm⁻¹, while ether (C-O-C) and aromatic C-Cl stretches are observed at ~1260–1270 cm⁻¹ and 700–750 cm⁻¹, respectively .
  • NMR : 1^1H NMR reveals distinct peaks for the aldehyde proton (~10 ppm), methoxy group (~3.8 ppm), and methylbenzyl protons (2.4 ppm for CH3_3, 5.1 ppm for OCH2_2). 13^13C NMR confirms the aldehyde carbon at ~190 ppm .
  • Mass Spectrometry : Exact mass (calculated: 304.07 g/mol) can differentiate the compound from impurities using high-resolution MS .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points or spectral data across studies?

Discrepancies may arise from varying purity levels, crystallization solvents, or analytical conditions. For example, IR peak shifts in similar compounds (e.g., 4-((4-chlorobenzyl)oxy)benzaldehyde) correlate with differences in hydrogen bonding during crystallization . To standardize

  • Use recrystallization solvents with consistent polarity (e.g., ethanol vs. hexane).
  • Validate purity via HPLC or TLC (Rf values should match literature standards, e.g., Rf = 0.6 in specific solvent systems) .
  • Cross-reference with databases like PubChem or CAS Common Chemistry for consensus values .

Q. What catalytic systems enhance this compound’s reactivity in cross-coupling or metathesis reactions?

The aldehyde group participates in carbonyl-carbonyl metathesis reactions. For example, Ir(II) catalysts paired with thiol co-catalysts (e.g., 4-methylbenzyl mercaptan) improve alkene yields via oxygen transfer mechanisms. Substituents like methoxy and chloro modulate electron density, affecting reaction rates and selectivity . Key parameters:

  • Optimal co-catalyst: 4-Me-BnSH (yields >80% in homocoupling).
  • Solvent: Toluene or THF at 60–80°C.
  • Functional group tolerance: Compatible with esters, halides, and ethers .

Q. How do electronic effects of substituents influence the compound’s reactivity in forming Schiff bases?

The electron-withdrawing chloro group activates the aldehyde toward nucleophilic attack, while the methoxy group donates electrons via resonance, stabilizing intermediates. In bis-Schiff base synthesis, condensation with diamines (e.g., hydrazine) proceeds efficiently in ethanol under reflux (24–48 hours). Yields >98% are achievable when using stoichiometric ratios of aldehyde:amine (2:1) and acetic acid as a catalyst .

Q. What challenges arise in scaling up synthesis, and how can reaction conditions be optimized?

Challenges include maintaining regioselectivity during ether formation and minimizing byproducts (e.g., dialkylation). Scale-up strategies:

  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during lithium-halogen exchange steps (used in benzaldehyde functionalization) .
  • Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) isolates the product.
  • Storage : Store at 0–6°C to prevent aldehyde oxidation, as seen in analogous methoxybenzaldehyde derivatives .

Methodological Considerations

  • Synthetic Optimization : Use Design of Experiments (DoE) to evaluate solvent, temperature, and catalyst interactions.
  • Analytical Validation : Cross-check spectral data with computational models (e.g., QSPR or DFT calculations) to confirm assignments .
  • Reaction Monitoring : Employ in-situ FTIR or GC-MS to track intermediate formation and reaction completion .

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